2-(5-p-Tolyl-1H-[1,2,4]triazol-3-yl)-phenylamine
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Overview
Description
2-(5-p-Tolyl-1H-[1,2,4]triazol-3-yl)-phenylamine is an organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring substituted with a 4-methylphenyl group and an aniline moiety
Mechanism of Action
Target of Action
Triazole compounds, which include this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Triazole compounds are known to influence a variety of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
The ability of triazole compounds to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
The biological activities of triazole compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system .
Biochemical Analysis
Biochemical Properties
They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Cellular Effects
Some 1,2,4-triazole derivatives have shown cytotoxic activity against various human cancer cell lines . These compounds have shown promising cytotoxic activity and selectivity against normal and cancerous cell lines .
Molecular Mechanism
Molecular docking studies have been done to understand the mechanism and binding modes of 1,2,4-triazole derivatives in the binding pocket of aromatase enzyme as a possible target .
Temporal Effects in Laboratory Settings
Some 1,2,4-triazole derivatives are known to be thermally stable, exhibiting acceptable densities and optimal oxygen balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-p-Tolyl-1H-[1,2,4]triazol-3-yl)-phenylamine typically involves the cyclization of appropriate precursors. One common method starts with 4-methylaniline, which undergoes a series of reactions to form the triazole ring. The steps include:
Formation of N-(4-methylphenyl)hydrazinecarbothioamide: This is achieved by reacting 4-methylaniline with hydrazine and carbon disulfide.
Acylation: The intermediate is then acylated to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(5-p-Tolyl-1H-[1,2,4]triazol-3-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aniline moiety allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring or the aniline moiety.
Substitution: Nitrated or halogenated derivatives of the compound.
Scientific Research Applications
2-(5-p-Tolyl-1H-[1,2,4]triazol-3-yl)-phenylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of triazole-containing compounds with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound is structurally similar and shares some synthetic routes with 2-(5-p-Tolyl-1H-[1,2,4]triazol-3-yl)-phenylamine.
2-(4-methylphenyl)aniline: Another similar compound with a different substitution pattern on the aniline ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the triazole ring and the aniline moiety allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-10-6-8-11(9-7-10)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRHMMXDIKJGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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